BenchChemオンラインストアへようこそ!

2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine

Chemoselective derivatization Nucleophilic substitution Late-stage functionalization

2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine (CAS 478067-48-0) is a trisubstituted thieno[3,2-d]pyrimidine derivative (C₁₉H₁₂F₂N₂OS₂, MW 386.43). The compound belongs to the privileged thienopyrimidine scaffold class, extensively explored in medicinal chemistry for kinase inhibition, adenosine receptor antagonism, and antimicrobial applications.

Molecular Formula C19H12F2N2OS2
Molecular Weight 386.43
CAS No. 478067-48-0
Cat. No. B3005313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine
CAS478067-48-0
Molecular FormulaC19H12F2N2OS2
Molecular Weight386.43
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)OC4=C(C=C(C=C4)F)F)SC=C3
InChIInChI=1S/C19H12F2N2OS2/c20-13-6-7-16(14(21)10-13)24-18-17-15(8-9-25-17)22-19(23-18)26-11-12-4-2-1-3-5-12/h1-10H,11H2
InChIKeyZLHNBDZNZAILDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine (CAS 478067-48-0): A Bifunctional Thienopyrimidine Research Probe


2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine (CAS 478067-48-0) is a trisubstituted thieno[3,2-d]pyrimidine derivative (C₁₉H₁₂F₂N₂OS₂, MW 386.43) . The compound belongs to the privileged thienopyrimidine scaffold class, extensively explored in medicinal chemistry for kinase inhibition, adenosine receptor antagonism, and antimicrobial applications [1]. Its unique bifunctional architecture—bearing both a benzylsulfanyl group at C-2 and a 2,4-difluorophenoxy ether at C-4 of the fused thieno[3,2-d]pyrimidine core—provides two chemically orthogonal reactive handles within a single molecular framework, a structural feature not commonly found among commercially available thienopyrimidine building blocks .

Why Thieno[3,2-d]pyrimidine Analogs Cannot Be Interchanged in Target-Focused Screening or Derivatization Workflows


The thieno[3,2-d]pyrimidine scaffold is a well-established privileged structure whose biological activity is exquisitely sensitive to both the nature and position of substituents [1]. Substitution at the C-2 position with a benzylsulfanyl group introduces chemoselective reactivity distinct from alkylsulfanyl analogs such as methylsulfanyl: under mild nucleophilic conditions, the benzylsulfanyl moiety undergoes selective displacement by secondary amines while leaving other alkylsulfanyl substituents intact, enabling divergent late-stage derivatization [2]. The 2,4-difluorophenoxy substituent at C-4 further modulates electronic properties and target engagement compared to analogs bearing 4-methylphenoxy, 4-methoxyphenoxy, pyrrolidinyl, or simple chloro/amino substituents at this position [3]. Consequently, substituting this compound with a closely related analog risks both altered chemical reactivity in synthetic workflows and divergent biological activity in target-based assays.

Quantitative Comparative Evidence for 2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine vs. Closest Analog


Chemoselective Benzylsulfanyl Displacement vs. Alkylsulfanyl Analog 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine

The benzylsulfanyl group at the C-2 position of this compound enables chemoselective nucleophilic displacement with secondary amines under mild conditions, a reactivity profile documented for benzylsulfanyl-substituted thienopyrimidines by Briel et al. (2005) [1]. In 2,4-disulfanyl-substituted thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives, the benzylsulfanyl group undergoes selective replacement while other alkylsulfanyl substituents (including methylsulfanyl) remain intact [1]. This contrasts with the closest commercially available analog, 4-(2,4-difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine (CAS 339018-90-5), whose methylsulfanyl group lacks this chemoselective displacement potential, thus limiting options for divergent library synthesis.

Chemoselective derivatization Nucleophilic substitution Late-stage functionalization

Thieno[3,2-d]pyrimidine Scaffold Kinase Inhibition Potency: Class-Level IC₅₀ Benchmarking

The thieno[3,2-d]pyrimidine scaffold has demonstrated potent kinase inhibition across multiple targets. Select scaffold exemplars include: FLT3-ITD IC₅₀ values of 5.098 μM (compound 5a) and antiproliferative GI₅₀ as low as 1.467 μM in MV4-11 cells [1]; JAK1 IC₅₀ of 0.022 μM with >370-kinase selectivity profiling (compound 46) [2]; EGFR IC₅₀ of 30 nM for dual EGFR/tubulin inhibitor 6g [3]; and BTK IC₅₀ of 29.9 nM with B cell proliferation IC₅₀ of 284 nM (compound 8) [4]. While 2-(benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine itself lacks published target-specific IC₅₀ data, its scaffold is validated for sub-micromolar to low nanomolar kinase engagement, establishing a favorable prior probability for kinase-focused screening compared to non-thienopyrimidine heterocycles.

Kinase inhibition FLT3-ITD JAK1 selectivity Cancer cell proliferation

Antimicrobial Activity Potential: Thieno[3,2-d]pyrimidine Scaffold MIC Values vs. Clinical Antifungal Standard Ketoconazole

Thieno[3,2-d]pyrimidine derivatives have demonstrated antimicrobial activity in multiple studies. Hafez et al. (2016) reported that compound 8c, a spiro-thieno[3,2-d]pyrimidine derivative, exhibited antifungal activity with MIC of 1–2 μmol mL⁻¹, outperforming the clinical standard ketoconazole (MIC 2–3 μmol mL⁻¹) [1]. Other derivatives in the same series showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria [1]. Additionally, a 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one derivative achieved potency of MIC = 19/38 μM against Clostridium difficile with selectivity over normal gut microflora and CC₅₀ > 606 μM against mammalian cells [2]. While 2-(benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine has not been directly tested in published antimicrobial screens, the scaffold class consistently produces active compounds with MIC values competitive with or superior to clinical comparator drugs.

Antimicrobial Antifungal activity MIC Drug-resistant pathogens

Computed Physicochemical Differentiation: Estimated logP Advantage vs. 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine

The replacement of a methylsulfanyl group with a benzylsulfanyl group introduces significant lipophilicity. The closest comparator, 4-(2,4-difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine (CAS 339018-90-5, MW 310.34), is structurally identical except for the C-2 substituent. The benzyl group adds approximately 76 Da of molecular weight and introduces an additional aromatic ring, which is predicted to increase logP by approximately 1.5–2.0 log units relative to the methylsulfanyl comparator based on fragment-based calculations . This logP difference corresponds to approximately 30–100-fold higher predicted membrane permeability in passive diffusion models, which may be advantageous for intracellular target engagement or disadvantageous for aqueous solubility, depending on the specific screening context. Reference thieno[3,2-d]pyrimidine logP values range from ~1.0 (thieno[3,2-d]pyrimidin-4-ol) to ~3.4 (4-chloro-2-(trifluoromethyl) derivative) [1], placing this compound in the upper-moderate lipophilicity range.

Lipophilicity logP Drug-likeness Permeability

Supplier-Guaranteed Minimum Purity of 95% vs. Typical Unspecified-Purity Research-Grade Analogs

According to supplier specifications (Biosynth/CymitQuimica), 2-(benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine is guaranteed at minimum 95% purity . This specification provides a quantifiable quality assurance benchmark for procurement. In comparison, many structurally similar research-grade thieno[3,2-d]pyrimidine analogs are offered without explicit minimum purity guarantees or at lower specifications (e.g., 90–93%). While 95% purity is standard for many research chemicals, the explicit documentation by a named supplier brand (Biosynth) provides traceability that supports experimental reproducibility .

Chemical purity Quality assurance Reproducibility Procurement specification

Optimal Research and Procurement Application Scenarios for 2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine (CAS 478067-48-0)


Kinase-Focused High-Throughput Screening (HTS) Library Design

This compound is ideally suited as a diversity element in kinase-targeted screening libraries. The thieno[3,2-d]pyrimidine scaffold has produced inhibitors with IC₅₀ values ranging from 0.022 μM (JAK1) to 29.9 nM (BTK), validating its kinase engagement potential [1]. The benzylsulfanyl and 2,4-difluorophenoxy substituents provide dual vectors for SAR exploration not available in mono-substituted analogs, increasing the probability of identifying selective kinase hits in HTS campaigns.

Divergent Late-Stage Derivatization for Focused Compound Library Synthesis

The chemoselective reactivity of the benzylsulfanyl group toward secondary amines under mild conditions [1] makes this compound a strategic starting material for generating focused libraries of C-2 aminated derivatives. Unlike the methylsulfanyl analog (CAS 339018-90-5) which lacks this selective displacement handle, this compound can be diversified at C-2 without affecting the C-4 2,4-difluorophenoxy ether, enabling systematic exploration of C-2 SAR while holding the C-4 pharmacophore constant.

Antimicrobial Lead Discovery Against Drug-Resistant Pathogens

Given that thieno[3,2-d]pyrimidine derivatives have demonstrated MIC values competitive with or superior to clinical antifungal standards (compound 8c MIC 1–2 μmol mL⁻¹ vs. ketoconazole MIC 2–3 μmol mL⁻¹) [1], and activity against C. difficile with selectivity over gut microflora , this compound represents a novel dual-substituted scaffold for antimicrobial screening. Its structural divergence from previously tested thienopyrimidine antimicrobials (which predominantly feature spiro or tricyclic modifications) offers unexplored chemical space for potency and selectivity optimization.

Adenosine A2A Receptor Antagonist Probe Development

The 4-aryloxy thieno[3,2-d]pyrimidine architecture is a validated pharmacophore for adenosine A2A receptor antagonism, with potent and selective antagonists reported by Gillespie et al. (2008) [1]. The 2,4-difluorophenoxy substitution pattern at C-4 provides electronic modulation distinct from previously explored 4-methanone or 4-arylthieno derivatives, while the C-2 benzylsulfanyl group offers a derivatizable handle for optimizing selectivity against A1, A2B, and A3 receptor subtypes—a critical requirement for Parkinson's disease and neuroprotection applications.

Quote Request

Request a Quote for 2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.